Fmoc-Glu-OH

Übersicht

Beschreibung

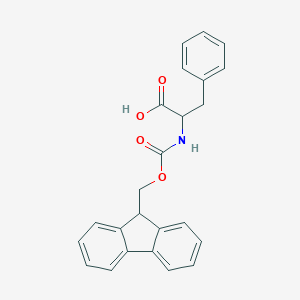

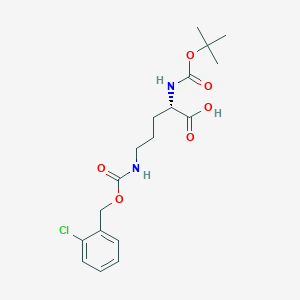

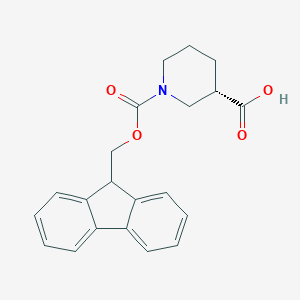

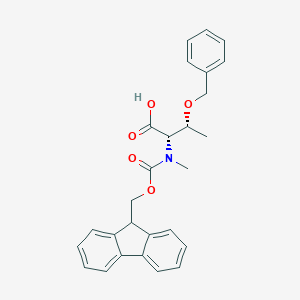

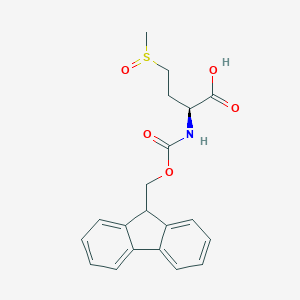

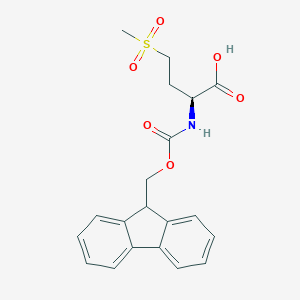

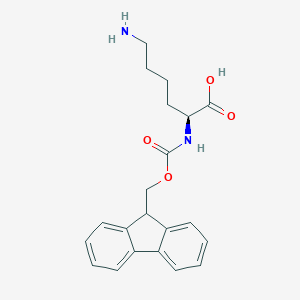

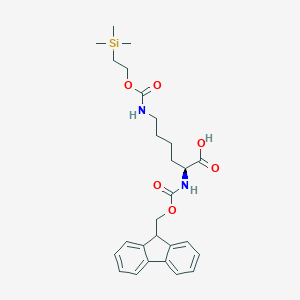

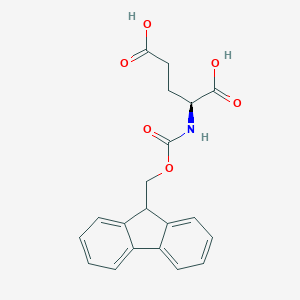

Fmoc-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid, is a compound with the molecular formula C20H19NO6 . It is widely used as a building block in peptide synthesis for the protection of amine groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, Fmoc amino acids are generally synthesized through a process known as Fmoc solid-phase peptide synthesis . This involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group during synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of glutamic acid . The molecular weight of this compound is 369.4 g/mol .

Chemical Reactions Analysis

This compound, like other Fmoc amino acids, is used in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be selectively removed under specific conditions .

Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It is soluble in DMF .

Wissenschaftliche Forschungsanwendungen

Synthese von Cyclopropancarbonsäuren

“Fmoc-Glu-OH” dient als Ligand bei der Synthese von cis-substituierten Cyclopropancarbonsäuren durch C-H-Aktivierung von Cyclopropancarboxamiden unter Verwendung eines Palladiumkatalysators .

Arzneimittelkonjugation

Es wird als Linker bei der Herstellung von mit mehreren kleinen Molekülen konjugierten PTX (Paclitaxel)-Derivaten verwendet, die in der Arzneimittelentwicklung und gezielten Verabreichung von Bedeutung sind .

Peptidsynthese

“this compound” wird häufig als Baustein in der Peptidsynthese zum Schutz von Amingruppen verwendet, was für die Herstellung verschiedener Peptide für Forschungs- und therapeutische Zwecke von grundlegender Bedeutung ist .

Hydrogelbildung

Diese Verbindung ist an der Bildung von selbsttragenden Hydrogelen beteiligt, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren und ein Potenzial für biomedizinische Anwendungen wie Arzneimitteltransportsysteme haben .

Zukünftige Richtungen

Fmoc-Glu-OH, as a building block in peptide synthesis, has potential applications in the development of new peptides and proteins. For example, it can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Wirkmechanismus

Target of Action

Fmoc-Glu-OH, also known as Fmoc-L-glutamic acid, is primarily used as a building block in peptide synthesis for the protection of amine groups . It is a derivative of glutamic acid, an amino acid that plays key roles in protein synthesis and metabolism .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a base-labile protecting group. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product. It’s worth noting that the fmoc group is highly fluorescent, making certain uv-inactive compounds suitable for analysis by reversed phase hplc when reacted to give the fmoc derivatives .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis and then being selectively removed, this compound allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of this compound and its efficacy in peptide synthesis are thus dependent on the careful control of these and other factors in the synthesis environment.

Biochemische Analyse

Biochemical Properties

Fmoc-Glu-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain assembly . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily driven by the need for the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process allows for the step-by-step assembly of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of peptide chain assembly . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is attached to an insoluble resin support during the process of solid-phase peptide synthesis . Detailed information on its interactions with transporters or binding proteins and its effects on localization or accumulation is currently limited.

Subcellular Localization

As a compound used in peptide synthesis, it is typically localized to the site of peptide chain assembly . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427055 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121343-82-6 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the inclusion of Fmoc-Glu-OH influence the properties of peptide-based hydrogels?

A1: Research suggests that incorporating this compound into mixed peptide hydrogels can significantly alter their viscoelastic properties and introduce new chemical functionalities. [] This is likely due to the carboxylic acid group of glutamic acid contributing to hydrogen bonding and electrostatic interactions within the hydrogel network. For example, studies have shown that the presence of this compound in gels composed of fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-Phe-Phe-OH) impacted the growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts. [] This highlights the potential of tuning gel properties through specific amino acid inclusion for optimized cell culture applications.

Q2: Can this compound be used to create bioactive peptide hydrogels?

A2: While the provided excerpts do not specifically discuss using this compound for creating bioactive hydrogels, the research highlights the possibility of incorporating bioactive peptides into Fmoc-Phe-Phe-OH based gels. [] For instance, gels containing both Fmoc-Phe-Phe-OH and Fmoc-Arg-Gly-Asp-OH (containing the cell adhesion motif RGD) showed promise as 3D cell scaffolds for human dermal fibroblasts. [] Given that this compound can be incorporated into these gels and influence their properties, further research could explore its potential in combination with bioactive peptides for specific cell-instructive properties within the hydrogel.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.